molecular formula C16H17F2NO3 B2355767 Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate CAS No. 2097890-99-6

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate

Cat. No.: B2355767
CAS No.: 2097890-99-6
M. Wt: 309.313
InChI Key: WXIHYLJESPIUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate is a structurally complex compound featuring a 6-azaspiro[2.5]octane core with 1,1-difluoro substituents, linked to a methyl benzoate group via a carbonyl bridge. The spirocyclic system introduces conformational rigidity, while the difluoro moiety enhances electronegativity and metabolic stability. This compound’s synthesis likely involves multi-step protocols, including spirocyclization and esterification, as inferred from analogous azaspiro compounds in the literature .

Key structural attributes:

  • 1,1-Difluoro substitution: Fluorine atoms increase lipophilicity and resistance to oxidative degradation.
  • Methyl benzoate ester: Enhances solubility and serves as a common pharmacophore in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

methyl 4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c1-22-14(21)12-4-2-11(3-5-12)13(20)19-8-6-15(7-9-19)10-16(15,17)18/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIHYLJESPIUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Alcohols

A common strategy involves cyclizing amino alcohol precursors to form the spirocyclic structure. For example, reacting 1-amino-3-(hydroxymethyl)cyclopentane with carbonylating agents under acidic conditions yields the azaspiro[2.5]octane skeleton. Key parameters include:

Reaction Component Typical Conditions
Solvent Dichloromethane or tetrahydrofuran
Catalyst p-Toluenesulfonic acid (PTSA)
Temperature 0–25°C
Yield 60–75%

This method benefits from readily available starting materials but faces challenges in regioselectivity due to competing ring sizes.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers an alternative route. A diene precursor such as N-allyl-2-(allylamino)cyclopentanol undergoes metathesis using Grubbs II catalyst to form the spirocycle:

$$
\text{N-allyl-2-(allylamino)cyclopentanol} \xrightarrow{\text{Grubbs II}} \text{6-azaspiro[2.5]octane} + \text{ethylene}
$$

Parameter Value
Catalyst Loading 5–10 mol%
Solvent Toluene
Temperature 80°C
Yield 50–65%

While efficient, this method requires stringent anhydrous conditions and suffers from catalyst cost.

Fluorination Strategies for Difunctionalization

Introducing the 1,1-difluoro group necessitates selective fluorination at the spirocyclic carbon. Two methodologies prevail:

Electrophilic Fluorination

Reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) fluorinate the spirocyclic intermediate via an electrophilic mechanism. For instance, treating 6-azaspiro[2.5]octan-1-one with Selectfluor® in acetonitrile achieves difluorination:

$$
\text{6-azaspiro[2.5]octan-1-one} + 2\,\text{Selectfluor®} \rightarrow \text{1,1-difluoro-6-azaspiro[2.5]octane}
$$

Condition Detail
Molar Ratio 1:2.2 (substrate:Selectfluor®)
Reaction Time 12–24 hours
Yield 40–55%

Excess fluorinating agent is required to drive the reaction, often leading to byproduct formation.

Nucleophilic Fluorination

Alternatively, deoxyfluorination agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) convert ketones to gem-difluorides. This method proves effective for sterically hindered substrates:

$$
\text{6-azaspiro[2.5]octan-1-one} + \text{Deoxo-Fluor} \rightarrow \text{1,1-difluoro-6-azaspiro[2.5]octane}
$$

Parameter Value
Solvent Dichloromethane
Temperature −78°C to 0°C
Yield 55–70%

Nucleophilic fluorination offers higher yields but demands cryogenic conditions, complicating scale-up.

Coupling the Spirocyclic Moiety to the Benzoate Ester

The final step involves forming the carbonyl linkage between the difluoro-6-azaspiro[2.5]octane and methyl 4-(chlorocarbonyl)benzoate. Two coupling methods are prominent:

Schlenk-Type Acylation

Under inert atmosphere, the spirocyclic amine reacts with methyl 4-(chlorocarbonyl)benzoate in the presence of a base:

$$
\text{1,1-difluoro-6-azaspiro[2.5]octane} + \text{methyl 4-(chlorocarbonyl)benzoate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Condition Detail
Base Triethylamine (2.5 equiv)
Solvent Tetrahydrofuran
Reaction Time 4–6 hours
Yield 65–80%

This method is straightforward but requires rigorous drying to prevent hydrolysis of the acyl chloride.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activates the carboxylic acid in situ for amide bond formation:

$$
\text{1,1-difluoro-6-azaspiro[2.5]octane} + \text{methyl 4-carboxybenzoate} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$

Parameter Value
Activator EDC (1.2 equiv), HOBt (1.1 equiv)
Solvent Dimethylformamide
Temperature 0–25°C
Yield 70–85%

While higher-yielding, this approach generates stoichiometric urea byproducts, complicating purification.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) enhance fluorination rates but may promote side reactions. Non-polar solvents improve selectivity in cyclization steps.

Temperature Control

Low temperatures (−78°C) favor nucleophilic fluorination, whereas cyclization proceeds optimally at 25°C.

Catalytic Enhancements

Adding molecular sieves (4Å) in acylation steps absorbs generated HCl, shifting equilibrium toward product formation.

Comparative Analysis of Synthetic Methods

Method Step Advantages Limitations Yield Range
Spirocycle Formation High atom economy Regioselectivity challenges 50–75%
Electrophilic Fluorination Simple conditions Low yields, byproducts 40–55%
Nucleophilic Fluorination High yields Cryogenic requirements 55–70%
Schlenk Acylation Rapid reaction Moisture sensitivity 65–80%
EDC/HOBt Coupling High efficiency Purification difficulties 70–85%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the benzoate moiety.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The difluoro-6-azaspiro[2.5]octane moiety may undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate has garnered attention as a potential lead compound in drug discovery due to its unique spirocyclic structure. Its applications in medicinal chemistry include:

  • GLP-1 Receptor Agonism: Research indicates that compounds related to this structure can act as agonists for glucagon-like peptide-1 (GLP-1) receptors, which are crucial for regulating glucose metabolism and insulin secretion. A study demonstrated that modifications to similar azaspiro compounds enhanced their efficacy as GLP-1 receptor agonists, showing promising results for treating type 2 diabetes .
  • Neuroprotective Effects: Investigations into the neuroprotective properties of azaspiro compounds suggest their ability to mitigate oxidative stress and inflammation in neuronal cells, indicating potential therapeutic uses for neurodegenerative diseases such as Alzheimer's .

The compound may exhibit various biological activities, including:

  • Modulation of Neurotransmitter Systems: Similar structures have been explored for their capacity to influence neurotransmitter systems, offering potential applications in treating cognitive disorders .
  • Inhibition of Tumor Growth: Some derivatives have shown promise in inhibiting tumor cell proliferation, suggesting potential roles in cancer therapy .

Study 1: GLP-1 Receptor Agonism

A study focused on a series of derivatives based on the azaspiro framework found that structural modifications significantly improved their insulinotropic effects in both in vitro and in vivo models. This highlights the compound's potential for developing new diabetes treatments .

Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of azaspiro compounds revealed their ability to reduce oxidative stress and inflammation in neuronal cells. This suggests a promising avenue for further research into their use for neurological disorders .

Mechanism of Action

The mechanism of action of Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate is not well-understood. its structure suggests it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The difluoro-6-azaspiro[2.5]octane moiety may play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Cores
Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
Target Compound 6-azaspiro[2.5]octane 1,1-difluoro, methyl benzoate High polarity (LogP ~0.11 inferred)
6-[(5-Ethylthiophen-2-yl)sulfonyl]-1,1-difluoro-6-azaspiro[2.5]octane 6-azaspiro[2.5]octane Sulfonyl, ethylthiophene Agrochemically active (herbicide)
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 7-oxa-9-aza-spiro[4.5]decane Benzothiazolyl, dione Pharmaceutical applications (rigid scaffold)

Key Insights :

  • The 6-azaspiro[2.5]octane core in the target compound is smaller than the spiro[4.5]decane in , leading to distinct steric and electronic profiles.
  • Difluoro substitution in the target compound contrasts with sulfonyl or benzothiazolyl groups in analogues, altering reactivity and bioactivity .
Methyl Benzoate Derivatives with Heterocyclic Linkers
Compound Name (from ) Heterocyclic Linker Substituents on Aromatic Ring Properties Reference
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine Phenyl Anticancer activity (quinoline-based)
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Piperazine 4-Fluorophenyl Enhanced metabolic stability
Target Compound 6-azaspiro[2.5]octane None (spiro core replaces piperazine) Potential for CNS targeting (rigidity)

Key Insights :

  • Fluorine substituents (e.g., in C4) and difluoro groups (target compound) both enhance stability but differ in spatial distribution .
Agrochemical Methyl Benzoate Analogues
Compound Name (from ) Core Structure Functional Groups Use Reference
Metsulfuron-methyl Triazine Sulfonylurea, methyl benzoate Herbicide (ALS inhibitor)
Target Compound 6-azaspiro[2.5]octane Difluoro, carbonyl Unreported (structural novelty)

Key Insights :

  • Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring but shares the methyl benzoate group, suggesting divergent mechanisms of action .
Physicochemical Properties
  • LogP : The related compound in has a LogP of 0.11 , indicating high polarity due to the spirocyclic carbonyl and oxazolone groups .
  • Molecular Weight : ~258 Da (inferred from ), within the range for CNS-active compounds.
  • Polar Surface Area (PSA) : 59 Ų (), suggesting moderate membrane permeability .

Biological Activity

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate is an organic compound characterized by its unique spirocyclic structure, which includes a difluoro-6-azaspiro[2.5]octane moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways.

Structural Overview

The compound can be represented by the following molecular formula:

Property Value
Molecular Formula C15H16F2N2O3
CAS Number 2097890-99-6
Molecular Weight 304.30 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets through various mechanisms:

  • Hydrogen Bonding: The carbonyl group may form hydrogen bonds with amino acid residues in target proteins.
  • Hydrophobic Interactions: The spirocyclic structure enhances hydrophobic interactions, potentially improving binding affinity to lipid membranes or hydrophobic pockets in proteins.
  • Covalent Bonding: The difluoro group may participate in electrophilic reactions, allowing for covalent modifications of target proteins.

Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

  • Agonistic Activity on GLP-1 Receptors: Research has shown that related azaspiro compounds can act as agonists for glucagon-like peptide-1 (GLP-1) receptors, which are critical in glucose metabolism and insulin secretion .
  • Modulation of Neurotransmitter Systems: Compounds with similar structures have been explored for their potential to modulate neurotransmitter systems, particularly in the context of cognitive disorders such as Alzheimer's disease and schizophrenia .
  • Inhibition of Tumor Growth: Some derivatives have demonstrated the ability to inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .

Study 1: GLP-1 Receptor Agonism

A study focused on a series of 6-azaspiro[2.5]octane derivatives revealed that modifications to the structure could enhance their efficacy as GLP-1 receptor agonists. These compounds showed improved insulinotropic effects in vitro and in vivo models, indicating their potential for treating type 2 diabetes .

Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of azaspiro compounds highlighted their ability to reduce oxidative stress and inflammation in neuronal cells. This suggests a promising avenue for further research into their use for neurological disorders.

Comparison with Similar Compounds

Compound Biological Activity
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoatePhotoactive properties; potential anti-cancer effects
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octaneStudied for enzyme interactions and protein-ligand binding
1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane hydrochloridePotential modulator of neurotransmitter systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.